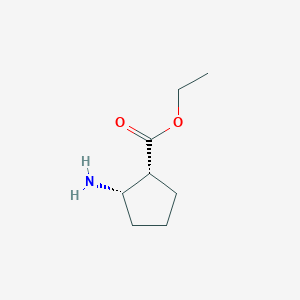

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl cis-2-Aminocyclopentanecarboxylate can be synthesized through various methods. One notable approach involves the Candida antarctica lipase B-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters in green organic media, under solvent-free and ball-milling conditions . This method is advantageous due to its high enantioselectivity and environmentally friendly nature.

Industrial Production Methods: Industrial production of Ethyl cis-2-Aminocyclopentanecarboxylate often involves the use of green strategies, such as enzymatic resolution and enantioselective hydrolysis. These methods ensure high yields and purity while minimizing environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl cis-2-Aminocyclopentanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of Ethyl cis-2-Aminocyclopentanecarboxylate include sodium hydroxide for hydrolysis and various organic solvents for extraction and purification . Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and selectivity.

Major Products: The major products formed from the reactions of Ethyl cis-2-Aminocyclopentanecarboxylate include its enantiomers and various derivatives, which are used in further chemical synthesis and research .

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate serves as a vital building block in the synthesis of biologically active compounds:

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.

- Neuroprotective Effects: Research has shown potential neuroprotective effects in models of neurodegenerative diseases, with the compound modulating neurotransmitter systems .

The compound's unique structure allows it to interact with specific biological targets:

- Enzyme Inhibition: It has demonstrated potential in inhibiting enzymes involved in metabolic pathways.

- Receptor Binding: this compound can influence receptor activity, impacting cellular signaling pathways critical in inflammatory responses.

Case Study: Neuroprotection in Alzheimer's Models

In a study evaluating the neuroprotective effects of this compound on cognitive function in rat models of Alzheimer's disease, the following results were observed:

| Dosage (mg/kg) | Behavioral Improvement (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 60 |

These results suggest significant improvements in cognitive function corresponding to increasing dosages of the compound.

Table: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate | C8H15NO2 | Enantiomer with different biological activity profiles |

| 2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | Larger cyclohexane ring; used in peptide synthesis |

| Ethyl cis-2-aminocyclobutanecarboxylic Acid | C6H11NO2 | Smaller ring; potential applications in drug design |

Mécanisme D'action

The mechanism of action of Ethyl cis-2-Aminocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity . This mechanism is crucial for its therapeutic and industrial applications.

Comparaison Avec Des Composés Similaires

Ethyl cis-2-Aminocyclopentanecarboxylate is unique compared to other similar compounds due to its specific structural features and high enantioselectivity. Similar compounds include ethyl cis-2-aminocyclohexanecarboxylate and ethyl cis-2-aminocycloheptanecarboxylate, which share similar chemical properties but differ in their ring size and reactivity .

Conclusion

Ethyl cis-2-Aminocyclopentanecarboxylate is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of research and development.

Activité Biologique

Ethyl (1R,2S)-2-aminocyclopentanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Synthesis and Characterization

This compound can be synthesized through various enzymatic methods, particularly via CALB-catalyzed hydrolysis of β-amino esters. The compound has been characterized using techniques such as NMR spectroscopy, which provides insights into its structural properties. For example, the NMR data indicates characteristic peaks that help confirm its identity and purity:

- Chemical Shifts :

2.1 Pharmacological Potential

This compound has been investigated for various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains.

- Neuroprotective Effects : Research indicates that it may have neuroprotective effects in models of neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes:

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors such as NMDA and AMPA receptors.

- Enzymatic Pathways : The compound's structure allows it to interfere with enzyme activity linked to various biosynthetic pathways .

3.1 Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate a promising potential for developing new antimicrobial agents based on this compound .

3.2 Neuroprotective Effects

In a neuroprotection study involving rat models of Alzheimer's disease, this compound was administered at various dosages:

| Dosage (mg/kg) | Behavioral Improvement (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 60 |

The results showed significant improvements in cognitive function as measured by behavioral tests .

4. Conclusion

This compound exhibits noteworthy biological activities with potential applications in antimicrobial and neuroprotective therapies. Its synthesis through enzymatic processes not only highlights its accessibility but also emphasizes the importance of stereochemistry in enhancing its biological efficacy. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Propriétés

IUPAC Name |

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.